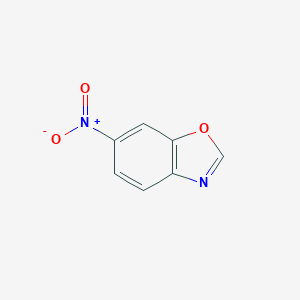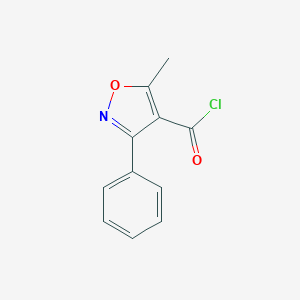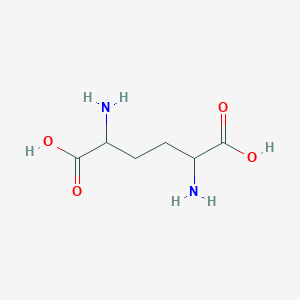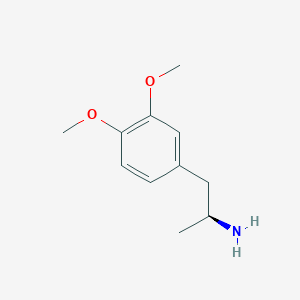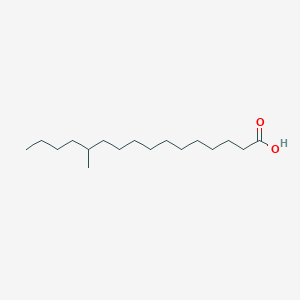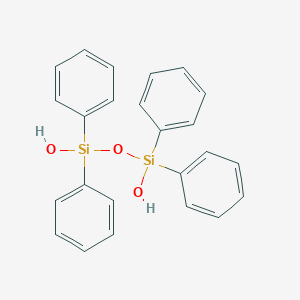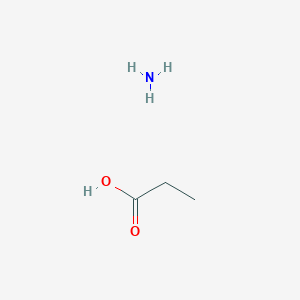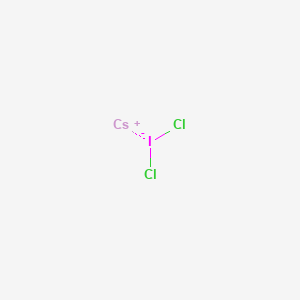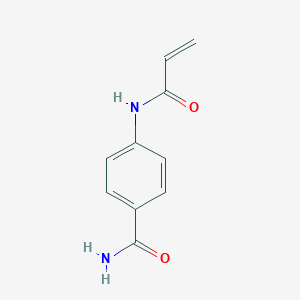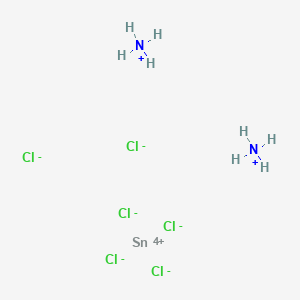
Ammonium hexachlorostannate(IV)
Overview
Description
Ammonium hexachlorostannate(IV) is an inorganic compound composed of ammonium ions and tin chloride. It is a white crystalline solid that is highly soluble in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ammonium tin chloride, also known as stannic ammonium chloride, is a complex compound that doesn’t have a specific biological target. It’s primarily used in industrial applications, such as a flux in preparing metals to be tin coated, galvanized, or soldered .
Mode of Action
The mode of action of ammonium tin chloride in its industrial applications involves its reaction with metal oxides on the surface of workpieces. This reaction forms a volatile metal chloride, effectively cleaning the surface and preparing it for further processing .
Biochemical Pathways
As an inorganic compound, ammonium tin chloride doesn’t directly participate in biochemical pathways. The ammonium ion (nh4+) plays an important role in the maintenance of acid-base balance in the body . The kidney uses ammonium in place of sodium to combine with fixed anions in maintaining acid-base balance, especially as a homeostatic compensatory mechanism in metabolic acidosis .
Pharmacokinetics
Ammonium chloride, a component of ammonium tin chloride, is a salt that is soluble in water and is readily absorbed by the body . When ingested, it dissociates into its constituent ions, ammonium (NH4+) and chloride (Cl-), which are absorbed in the gastrointestinal tract . The absorption occurs mainly in the small intestine, with only a small amount being absorbed in the stomach . Once absorbed, ammonium is metabolized in the liver to urea, which is then excreted by the kidneys in the urine .
Result of Action
The result of the action of ammonium tin chloride is largely dependent on its application. In industrial settings, it helps in the preparation of metals for coating, galvanizing, or soldering . In a biological context, the ammonium ion contributes to the maintenance of acid-base balance .
Action Environment
The action of ammonium tin chloride can be influenced by various environmental factors. For instance, in industrial applications, the efficiency of its action as a flux can be affected by factors such as temperature and the presence of other chemicals . In a biological context, the action of the ammonium ion can be influenced by factors such as pH and the presence of other ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium hexachlorostannate(IV) can be synthesized through the reaction of tin chloride with ammonium chloride in an aqueous solution. The reaction typically occurs at room temperature and involves the following steps:
- Dissolve tin chloride in water to form a clear solution.
- Add ammonium chloride to the solution and stir until fully dissolved.
- The resulting solution is then evaporated to obtain ammonium tin chloride crystals.
Industrial Production Methods
Industrial production of ammonium tin chloride involves similar steps but on a larger scale. The reaction is carried out in large reactors, and the solution is evaporated using industrial evaporators to obtain the crystalline product. The purity of the product is ensured through various purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ammonium hexachlorostannate(IV) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form tin dioxide.
Reduction: It can be reduced to form elemental tin.
Substitution: It can undergo substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Typically involves the use of strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Commonly involves reducing agents like hydrogen gas or sodium borohydride.
Substitution: Involves halide exchange reactions using halide salts such as sodium chloride or potassium bromide.
Major Products
Oxidation: Tin dioxide (SnO₂)
Reduction: Elemental tin (Sn)
Substitution: Various tin halides depending on the halide used.
Scientific Research Applications
Ammonium hexachlorostannate(IV) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of biological samples and as a staining agent.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Used in the electroplating industry for tin plating and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Ammonium chloride: Similar in terms of ammonium content but lacks the tin component.
Tin chloride: Contains tin but lacks the ammonium component.
Ammonium bromide: Similar in terms of ammonium content but contains bromide instead of chloride.
Uniqueness
Ammonium hexachlorostannate(IV) is unique due to its combination of ammonium and tin chloride, which imparts distinct chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in specific applications where both ammonium and tin are required.
Properties
IUPAC Name |
diazanium;tin(4+);hexachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2H3N.Sn/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMAVAHFQCVSSE-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Ammonium hexachlorostannate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11854 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16960-53-5 | |
| Record name | Ammonium hexachlorostannate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016960535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hexachlorostannate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


